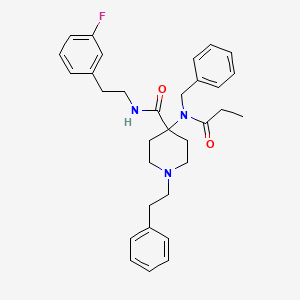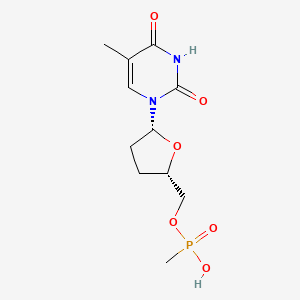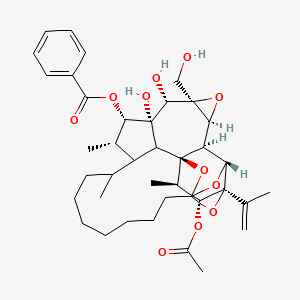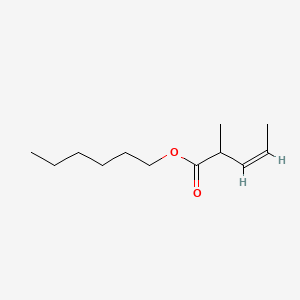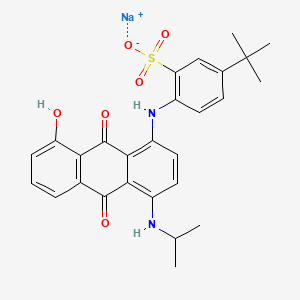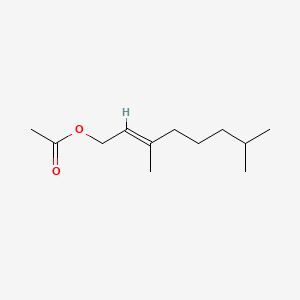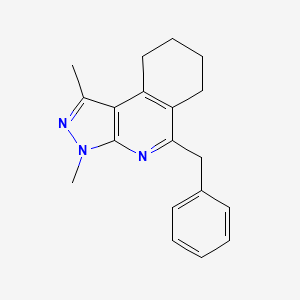
1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline is a complex heterocyclic compound that belongs to the class of pyrazoloisoquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused with an isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate ortho-substituted nitroaromatic compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at temperatures ranging from 0°C to 78°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also gaining popularity in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloisoquinolines, which can have different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-5-pyrazolone: Another pyrazolone derivative with similar structural features but different biological activities.
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicinal chemistry.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Exhibits fluorescence properties and is used in various industrial applications
Uniqueness
1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline stands out due to its unique combination of a pyrazole and isoquinoline ring system, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
91623-82-4 |
|---|---|
Fórmula molecular |
C19H21N3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
5-benzyl-1,3-dimethyl-6,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C19H21N3/c1-13-18-16-11-7-6-10-15(16)17(20-19(18)22(2)21-13)12-14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-12H2,1-2H3 |
Clave InChI |
VOWWNFVSYISLFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C3=C(CCCC3)C(=N2)CC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


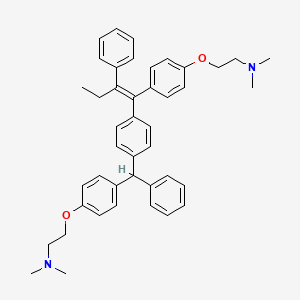
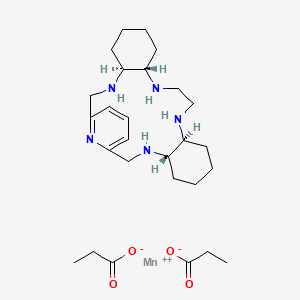


![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
